molecular formula C19H16N4O3S2 B3208207 6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049471-64-8

6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B3208207
CAS No.: 1049471-64-8
M. Wt: 412.5
InChI Key: LAQLJHHYFBULIF-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b]thiazole class, characterized by a fused bicyclic system combining imidazole and thiazole rings. The core structure is substituted at the 6-position with a 4-methylphenyl group and at the 3-position with a carboxamide linked to a 4-sulfamoylphenyl moiety. The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore, known for enhancing binding affinity to enzymatic targets via hydrogen bonding and electrostatic interactions .

Properties

IUPAC Name

6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-12-2-4-13(5-3-12)16-10-23-17(11-27-19(23)22-16)18(24)21-14-6-8-15(9-7-14)28(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQLJHHYFBULIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key analogs of 6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, highlighting structural variations and associated biological activities:

Compound Name Substituents (Position) Key Biological Activity IC50/Melting Point/Other Data Reference ID
6-(4-Methylphenyl)-N-propylimidazo[2,1-b]thiazole-3-carboxamide 6: 4-methylphenyl; 3: N-propyl Not reported (structural analog) CAS: 393107-96-5
6-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide 6: 4-fluorophenyl; 3: N-(pyridin-2-ylmethyl) Cytotoxicity (MDA-MB-231) IC50: 1.4 μM (vs. sorafenib IC50: 5.2 μM)
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives 6: 4-bromophenyl; 3: variable substituents Aldose reductase inhibition Best IC50: 1.2–1.4 μM (AR inhibition)
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-3-carboxamide 6: 4-chlorophenyl; 3: variable groups Cytotoxicity (HepG2, MDA-MB-231) IC50: 1.4–22.6 μM
6-(4-Methylphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde 6: 4-methylphenyl; 5: aldehyde Not explicitly reported (intermediate) Melting point: 167–169°C

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenated Phenyl Groups (Cl, Br, F) : Enhance cytotoxicity and enzyme inhibition. For example, 6-(4-fluorophenyl) derivatives showed potent activity against MDA-MB-231 cells (IC50 = 1.4 μM) , while bromophenyl analogs exhibited aldose reductase inhibition (IC50 = 1.2–1.4 μM) .
  • Sulfamoylphenyl vs. Propyl/Methoxy Groups : The sulfamoyl group in the target compound likely improves solubility and target binding compared to alkyl or methoxy substituents, which are more lipophilic and may reduce bioavailability .

Synthetic Pathways :

  • Most analogs are synthesized via condensation reactions (e.g., hydrazide intermediates reacting with aryl isothiocyanates or α-halogenated ketones) . The target compound’s synthesis would likely follow similar routes, with the sulfamoyl group introduced via sulfonation or coupling reactions.

Spectroscopic Characterization :

  • IR and NMR data for related compounds confirm structural integrity. For example, IR bands at 1243–1258 cm⁻¹ (C=S stretching) and 1663–1682 cm⁻¹ (C=O) are consistent with thiadiazole and carboxamide functionalities .

Research Findings and Implications

  • Cytotoxicity : Fluorophenyl and chlorophenyl derivatives demonstrate selective cytotoxicity, suggesting that electron-withdrawing substituents enhance anticancer activity . The sulfamoyl group in the target compound may further modulate selectivity for kinase targets (e.g., VEGFR2) .
  • Enzyme Inhibition : Bromophenyl derivatives with hydrazinecarbothioamide substituents show potent aldose reductase inhibition, indicating that the carboxamide’s nitrogen environment is critical for binding .
  • Structural Optimization : Substitution at the 3-position (carboxamide) and 6-position (aryl group) significantly impacts bioactivity. For instance, bulky substituents (e.g., pyridinylmethyl) improve cytotoxicity but may reduce solubility .

Biological Activity

6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound belonging to the imidazothiazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bicyclic structure comprising an imidazole ring fused to a thiazole ring, with notable substituents that enhance its biological properties. The presence of a sulfonamide group is particularly significant for its pharmacological activity.

Structural Formula

C19H16N4O3S2\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism.
  • Anticancer Activity : Research indicates that it may inhibit FLT3 kinase, which is crucial in the proliferation of certain leukemia cells. In vitro studies have shown significant activity against FLT3-dependent acute myeloid leukemia (AML) cell lines, with IC50 values indicating potent efficacy .

Biological Activity Data

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
AntimicrobialVarious bacterial strainsNot specified
AnticancerMV4-11 (AML cell line)0.002
FLT3 Kinase InhibitionFLT3-dependent cells0.022

Structure-Activity Relationship (SAR)

A series of studies have focused on the SAR of imidazothiazole derivatives. Modifications to the phenyl groups and the introduction of sulfonamide functionalities have been shown to enhance biological activity. For instance, the presence of electron-donating groups on the aromatic rings often correlates with increased potency against cancer cell lines .

Case Studies

  • Acute Myeloid Leukemia (AML) : A study synthesized various imidazo[2,1-b]thiazole derivatives, including our compound, demonstrating that structural modifications significantly impacted their efficacy against AML. The most potent derivative exhibited an IC50 value of 0.002 μM against MV4-11 cells .
  • Antitubercular Activity : Another investigation assessed a related series for anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain. Compounds with similar structural features showed promising results with MIC values as low as 3.125 μg/mL .

Comparative Analysis

When compared to other imidazothiazole derivatives, this compound stands out due to its specific structural features that confer unique biological activities. For example:

Compound NameBiological ActivityReference
2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b]...Moderate anticancer
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)...Potent anti-AML
2-(4-nitrobenzyl)-6-(4-fluorophenyl)...Low antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

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